molecular formula C6H7Cl2NO B2738183 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride CAS No. 2006160-69-4

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride

Cat. No. B2738183
CAS RN: 2006160-69-4
M. Wt: 180.03
InChI Key: MJHGIRWUVUCAND-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is a chemical compound with the molecular weight of 180.03 . It is a derivative of tetrahydropyridines (THPs), which are a subgroup of nitrogen heterocycles found in biologically active molecules .


Synthesis Analysis

Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . For instance, a method has been developed for the synthesis of 3-carbethoxy-2-methyl-6-(oxo-alkylidene)-1,4,5,6-tetrahydropyridines by reaction of trans-3-chloro-1,3-alkadien-5-ones with ethyl aminocrotonate .


Molecular Structure Analysis

The IUPAC name of this compound is 5-chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride . The InChI code is 1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 .


Chemical Reactions Analysis

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. Existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine, its presence has been identified in both natural products and synthetic pharmaceutical agents .


Physical And Chemical Properties Analysis

This compound is insoluble in water . The density of a similar compound, 1,2,3,6-Tetrahydropyridine, is 0.913 g/cm3.

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydropyridines

“5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” can be used in the synthesis of highly substituted 1,2,3,6-tetrahydropyridines . These compounds are valuable in the field of medicinal chemistry due to their wide range of biological activities.

Formation of Ene-Endo-Spirocyclic Ammonium Ylids

This compound is used to form ene-endo-spirocyclic ammonium ylids . These ylids can undergo [2,3]-sigmatropic rearrangement to form pyrroloazepinones and oxazepinones . These compounds have potential applications in pharmaceuticals.

Synthesis of 5-Chloro-2-Pentanone

“5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” can be used in the synthesis of 5-chloro-2-pentanone . This compound is a precursor of many antibacterial agents and pesticides .

Production of Quinoline and Quinolone Drugs

5-Chloro-2-pentanone, which can be synthesized from “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride”, is used to synthesize quinoline and quinolone drugs . These drugs have a wide range of applications in the treatment of various diseases .

Research in Parkinson’s Disease Models

In the field of neuroscience, “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” has been used in research related to Parkinson’s disease . It helps in understanding the disease progression and evaluating potential treatments .

Synthesis of Chloroquine and its Derivatives

Chloroquine, a derivative of 5C2P, which can be synthesized from “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride”, has shown antiviral effects for SARS and COVID-19 . This highlights the importance of this compound in antiviral research.

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is not mentioned in the search results, THP-containing compounds have been found to possess biologically active properties . This suggests that they may interact with biological systems in a significant way.

Safety and Hazards

Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

Future Directions

The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . This suggests that 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride and similar compounds could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHGIRWUVUCAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride

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